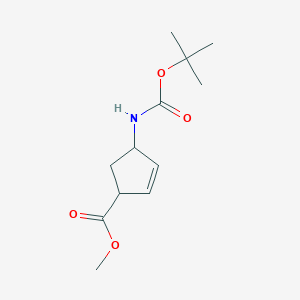

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate

Beschreibung

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate is a bicyclic compound featuring a cyclopentene ring substituted with a Boc-protected amino group and a methyl ester. Its stereochemical configuration is critical, with the trans-(1S,4S) isomer being prominently described in synthesis protocols and analytical data . The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses. Key physical properties include a calculated XlogP of 1.6, hydrogen bond donor/acceptor counts of 1 and 4, respectively, and five rotatable bonds, reflecting moderate flexibility . The compound is synthesized via esterification of the corresponding carboxylic acid using methyl iodide and potassium carbonate in DMF, followed by purification . It is widely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibition studies .

Eigenschaften

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDTKMTZPXEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves several steps. One common method includes the reaction of cyclopentadiene with tert-butyl isocyanate to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

Oxidation

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The specific products formed depend on the reaction conditions and the oxidizing agent used. Oxidation of similar compounds can yield cyclopentenone derivatives.

Reduction

Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically convert the carboxylic acid group to an alcohol.

Substitution

This compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions. The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Ozonolysis and Reductive Amination

Ozonolysis, followed by reductive amination, can modify this compound. For example, a related compound underwent ozonolysis in dichloromethane at -78°C, followed by reductive amination with piperidine, sodium triacetoxyborohydride, and acetic acid in dichloromethane to produce an amine .

Hydroboration

Hydroboration with pinacolborane can be used to introduce borane moieties into molecules similar to this compound, which can then be used for further transformations .

Removal of the tert-butoxycarbonyl (Boc) group

The tert-butoxycarbonyl (Boc) group can be removed by treatment with an acid such as hydrochloric acid in dioxane . This deprotection step is common in peptide synthesis and organic synthesis where the amine needs to be further modified.

Comparative Analysis of Reactivity

A comparative analysis with similar compounds highlights the unique reactivity of this compound:

Role in Enzyme Inhibition

Research shows that derivatives of this compound can inhibit certain enzymes involved in metabolic processes, suggesting its potential as a therapeutic agent. For instance, a study showed that a similar compound effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM, highlighting its potential in cancer treatment.

Enamine Addition Mechanism

Cyclopentene derivatives can undergo enamine addition mechanisms, leading to the inactivation of enzymes. These reactions involve the formation of a Schiff base, deprotonation, and fluoride ion elimination, resulting in a covalent adduct with the enzyme .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Anticancer Research

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific metabolic pathways. For instance, the incorporation of the cyclopentene moiety is believed to enhance the compound's ability to interact with biological targets involved in tumor proliferation.

1.2. Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This compound serves as a versatile intermediate in the synthesis of various peptides and peptidomimetics. Its ability to stabilize reactive amine functionalities makes it a valuable building block in constructing complex peptide structures.

Organic Synthesis

2.1. Building Block for Complex Molecules

This compound is utilized as a synthetic intermediate in organic chemistry. Its unique cyclopentene structure allows for various transformations, facilitating the construction of more complex organic molecules. Researchers have employed this compound in multi-step synthesis processes to create pharmaceuticals and agrochemicals.

2.2. Asymmetric Synthesis

The chiral nature of this compound makes it an important reagent in asymmetric synthesis. Its use enables the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where stereochemistry can significantly affect biological activity.

Materials Science

3.1. Polymer Chemistry

In materials science, this compound can be used to develop new polymeric materials with enhanced properties. By incorporating this compound into polymer chains, researchers can tailor the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved typically include binding to active sites of enzymes or receptors, leading to changes in their activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variants

Several structurally related compounds share the Boc-protected cyclopentene core but differ in substituents or stereochemistry:

Key Findings :

- Stereochemical Impact : The (1S,4R) isomer (CAS 168683-02-1) exhibits distinct reactivity in epimerization studies, requiring sodium methoxide at low temperatures to prevent racemization . This contrasts with the (1S,4S) isomer’s stability under similar conditions.

- Functional Group Differences : Replacing the methyl ester with a hydroxymethyl group (CAS 135716-08-4) increases hydrophilicity (predicted XlogP ~1.2), altering solubility profiles .

- Extended Substituents : Compounds like the biphenyl derivative (CAS 193751-54-1) show reduced similarity (0.58) due to steric bulk, which may hinder ring-conformation-dependent interactions .

Key Findings :

- The (1S,4S) isomer’s synthesis is straightforward under mild conditions, whereas the (1S,4R) isomer demands precise temperature control to maintain stereointegrity .

- Piperidine-derived analogs (e.g., CAS 247068-81-1) involve complex lithiation steps, reducing scalability compared to cyclopentene-based routes .

Physicochemical and Application Comparisons

Key Findings :

Biologische Aktivität

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate (CAS Number: 1060803-66-8) is a chemical compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- CAS Number : 1060803-66-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound can function as both an inhibitor and an activator depending on the context of its application. Its mechanism involves binding to active sites of enzymes, leading to modulation of enzymatic activity, which can influence various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. This inhibition can be beneficial in drug development, particularly for conditions where enzyme overactivity is a concern.

Protein-Ligand Interactions

The compound is also used in studies focusing on protein-ligand interactions, which are crucial for understanding drug efficacy and designing new therapeutic agents. Its structural properties allow it to serve as a valuable building block in synthesizing more complex molecules with desired biological activities .

Study on Enzyme Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on a specific enzyme involved in cancer metabolism. The findings demonstrated that the compound effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the reaction of cyclopentadiene with tert-butyl isocyanate followed by esterification with methanol. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Stability | Biological Activity |

|---|---|---|---|

| Methyl 4-aminocyclopent-2-enecarboxylate | Lacks tert-butoxycarbonyl group | Less stable | Lower enzyme inhibition |

| Methyl 4-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate | Saturated cyclopentane ring | More stable under certain conditions | Different reactivity profile |

This comparative analysis highlights how the tert-butoxycarbonyl group enhances the stability and reactivity of this compound, making it a more versatile compound for research applications .

Q & A

Basic: What are the established synthetic protocols for Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate, and how are reaction conditions optimized?

Answer:

The compound is synthesized via epimerization of intermediates using sodium methoxide (NaOMe) in methanol at controlled temperatures (-2°C to 0°C). For example, cooling a methanol solution of the precursor to -2°C and adding NaOMe over 30 minutes ensures stereochemical retention . Yield optimization involves strict temperature control and slow reagent addition to prevent thermal racemization. Alternative routes include coupling reactions with aminomethyl-piperidine derivatives under amide bond-forming conditions .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : Critical for verifying stereochemistry (e.g., cyclopentene ring puckering, Boc group integration).

- HPLC : Confirms purity (>95% as per commercial standards) .

- Mass Spectrometry (MS) : Validates molecular weight (241.284 g/mol) and fragmentation patterns .

Advanced: How does the choice of base and solvent influence stereochemical outcomes during synthesis?

Answer:

Sodium methoxide in methanol at sub-zero temperatures (-2°C) minimizes racemization by stabilizing transition states. Polar aprotic solvents (e.g., THF) are less effective due to poor solvation of methoxide ions. Temperature gradients during base addition are critical: exceeding 0°C risks epimerization, altering the (1S,4R) configuration .

Advanced: What strategies resolve contradictory spectral data (e.g., NMR splitting patterns inconsistent with expected stereochemistry)?

Answer:

Contradictions often arise from dynamic conformational exchange in the cyclopentene ring. Solutions include:

- Variable Temperature (VT) NMR : Conducted between -50°C and 25°C to "freeze" ring puckering motions.

- X-ray Crystallography : Derivatives like tartrate salts provide unambiguous stereochemical assignment .

Basic: What are the critical storage and handling precautions to maintain compound stability?

Answer:

- Storage : Desiccated at -20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis.

- Handling : Use gloveboxes with anhydrous solvents for moisture-sensitive applications. Avoid acidic environments, which degrade the Boc group .

Advanced: How can researchers differentiate between ring-opening side reactions and desired transformations?

Answer:

- LC-MS Monitoring : Detect mass changes (e.g., +18 Da for water addition to the cyclopentene ring).

- Deuterated Solvent Experiments : Use D2O to distinguish proton-mediated vs. nucleophilic pathways.

- Kinetic Studies : Vary pH to isolate competing mechanisms (e.g., acid-catalyzed vs. base-driven reactions) .

Basic: What is the compound’s role as an intermediate in pharmaceutical research?

Answer:

It is a chiral building block for neuraminidase inhibitors (e.g., peramivir). The Boc-protected amino group allows selective deprotection for downstream functionalization (e.g., amidations, urea formations) .

Advanced: What computational methods predict reactivity in novel catalytic systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.